![molecular formula C23H16F4N4O2S B2648147 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 902911-49-3](/img/structure/B2648147.png)
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H16F4N4O2S and its molecular weight is 488.46. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
Radiosynthesis of PET Radioligands : A study conducted by Dollé et al. (2008) explored the synthesis of selective radioligands, notably within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). Although the study specifically discusses the compound DPA-714, it highlights a methodological framework for introducing fluorine-18 into similar compounds for in vivo imaging applications, suggesting a potential avenue for utilizing the mentioned compound in PET imaging studies (Dollé et al., 2008).
Anticancer Activity
Novel Fluoro Substituted Compounds with Anti-Lung Cancer Activity : Research by Hammam et al. (2005) on 6-Fluorobenzo[b]pyran derivatives, which share a structural similarity with the compound , demonstrated anticancer activity against lung, breast, and CNS cancer cell lines. This study suggests that fluoro-substituted compounds, such as the one you're interested in, could be explored for their anticancer potential, particularly if they exhibit structural features conducive to anticancer activity (Hammam et al., 2005).
Herbicidal Activity
Herbicidal Activity of Novel Derivatives : Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, demonstrating significant herbicidal activity against dicotyledonous weeds. This study points towards the utility of fluoro-substituted pyrimidine derivatives in the development of herbicides, potentially including the compound of interest (Wu et al., 2011).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Thienopyrimidine Derivatives : Kerru et al. (2019) focused on synthesizing N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives and evaluating their antimicrobial activity. The significant antibacterial and antifungal potency observed in some of these derivatives underscores the potential of structurally related compounds, such as the one in discussion, for antimicrobial applications (Kerru et al., 2019).
Propriétés
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N4O2S/c24-16-8-6-14(7-9-16)12-31-21(33)18-5-2-10-28-20(18)30-22(31)34-13-19(32)29-17-4-1-3-15(11-17)23(25,26)27/h1-11H,12-13H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREAHZMLMAXTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648067.png)

![4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide](/img/structure/B2648070.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2648073.png)
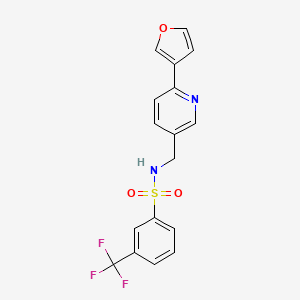
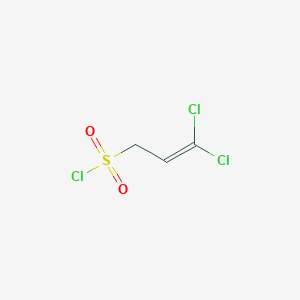
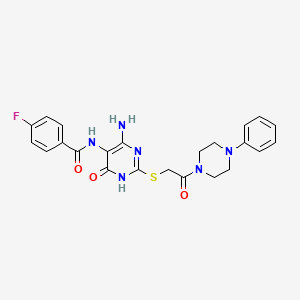
![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)
![Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride](/img/structure/B2648079.png)
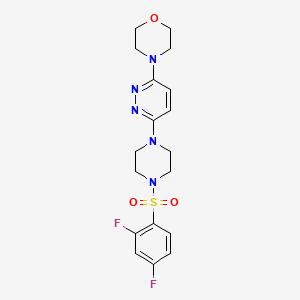
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)

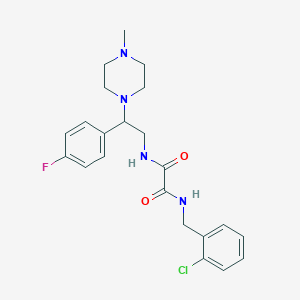
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2648084.png)